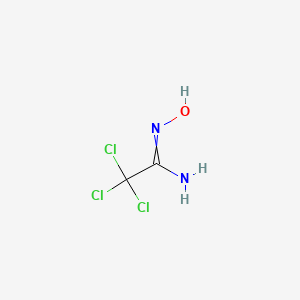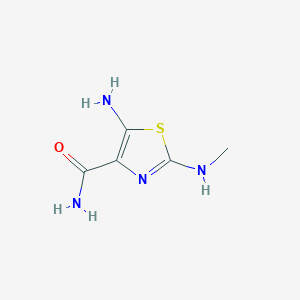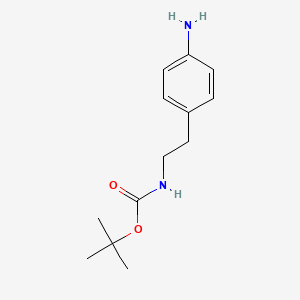
2,2,2-trichloro-N'-hydroxyethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds, such as N,N',N''-tris(2-hydroxyethyl)-N,N,N',N',N'',N''-hexamethyl-2,2',2''-nitrilotris(ethylammonium) trichloride, showcases the methodologies applicable to trichloro compounds with hydroxyethanimidamide functionalities. These syntheses often involve complex organic reactions, highlighting the intricate process of creating such compounds with specific functional groups (Koh et al., 1996).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the physical and chemical properties of a compound. X-ray diffraction data, as seen in studies of similar trichloro compounds, provides detailed insights into the arrangement of atoms within the molecule, aiding in the prediction of its reactivity and interaction with other molecules (Koh et al., 1996).
Chemical Reactions and Properties
Research on compounds such as Cp*Rh(III)-catalyzed low-temperature C-H allylation of N-aryl-trichloro acetimidamide reveals the chemical reactivity and potential transformations of trichloro imidamides. These studies demonstrate how such compounds can undergo selective reactions, yielding a variety of products under controlled conditions (Debbarma et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, are essential for determining the conditions under which the compound can be used or stored. While specific data on 2,2,2-trichloro-N'-hydroxyethanimidamide is scarce, related studies provide a framework for understanding how such properties are analyzed and reported.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are critical for applications in synthesis and material science. Research on similar trichloro compounds and their reactions, as seen in the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, offers insights into the methodologies used to investigate these aspects (Zhong-cheng & Shu, 2002).
科学的研究の応用
Triclosan and Environmental Impacts : Triclosan, chemically related to 2,2,2-trichloro-N'-hydroxyethanimidamide, is widely used as an antimicrobial agent. Research has focused on its environmental impacts, particularly when used in personal care products and its subsequent presence in wastewater and marine sediments. Studies have developed analytical methods for detecting triclosan and its derivatives in different environmental matrices, revealing its widespread presence in urban wastewater and marine sediments (Agüera et al., 2003).
Antimicrobial Properties and Resistance : Triclosan's antimicrobial properties have led to its extensive use in consumer products. However, this has raised concerns about the development of bacterial resistance. Studies have shown that continuous exposure to sub-MIC concentrations of triclosan does not result in decreased susceptibility to triclosan or antibiotics in Staphylococcus aureus (Suller & Russell, 2000).
Applications in Hydrogels and Drug Delivery : Research has investigated the use of related compounds in hydrogel formulations for drug delivery. These hydrogels, cross-linked with tris(2-(2-formylphenoxy)ethyl)amine, show promising applications in targeted drug delivery, with the ability to control release rates based on pH and temperature (Karimi et al., 2018).
Chemical Synthesis and Applications : Studies have also focused on the synthesis and applications of compounds related to 2,2,2-trichloro-N'-hydroxyethanimidamide. For instance, research on the thermal rearrangement of trichloroacetimidic esters has opened up new pathways to synthesize substituted phosphonic acids, useful in various chemical applications (Öhler & Kotzinger, 1993).
Role in Antiviral Studies : The compound has been indirectly involved in studies exploring its efficacy in treating viral infections like COVID-19, though the focus is more on structurally similar compounds like hydroxychloroquine (Meo et al., 2020).
Safety and Toxicology : Studies have also looked into the safety profile of triclosan, given its widespread use. These have examined aspects like acute, subacute, subchronic, and chronic toxicity, providing a comprehensive view of its impact on health (Rodricks et al., 2010).
特性
IUPAC Name |
2,2,2-trichloro-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl3N2O/c3-2(4,5)1(6)7-8/h8H,(H2,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGHJJWDRRFOKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)(C(Cl)(Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339656 |
Source


|
| Record name | 2,2,2-trichloro-N'-hydroxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-N'-hydroxyethanimidamide | |
CAS RN |
2533-67-7 |
Source


|
| Record name | 2,2,2-trichloro-N'-hydroxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-](/img/structure/B1268247.png)





![3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one](/img/structure/B1268265.png)

![Indeno[2,1-b]chromene-6-carbaldehyde](/img/structure/B1268269.png)
![2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-](/img/structure/B1268270.png)
